Benzimidazole-6-thiocarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazole-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADWMCPVIOXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=S)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzimidazole 6 Thiocarboxamide and Its Analogues
Foundational Synthetic Strategies for the Benzimidazole (B57391) Heterocycle
The construction of the benzimidazole ring system is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. tandfonline.comnih.govnih.gov
Condensation Reactions Involving ortho-Phenylenediamines and Carboxylic Acid Derivatives
A cornerstone of benzimidazole synthesis is the condensation reaction between an ortho-phenylenediamine and a carboxylic acid or its derivatives. This approach, often referred to as the Phillips-Ladenburg reaction, is widely utilized due to its versatility and the ready availability of starting materials. semanticscholar.orgnih.gov The reaction typically involves heating the two components, often in the presence of an acid catalyst such as hydrochloric acid or p-toluenesulfonic acid, to facilitate the cyclization and dehydration. semanticscholar.orgresearchgate.net
Numerous modifications to this classic method have been developed to improve yields, shorten reaction times, and employ milder conditions. For instance, the use of coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has enabled the one-pot synthesis of various benzimidazoles from carboxylic acids and o-phenylenediamine (B120857) under acid-free conditions. nih.govresearchgate.net This method has proven effective for a range of substrates, including indole, alkyl, and N-protected alpha-amino acids, providing the corresponding benzimidazoles in high yields. nih.govresearchgate.net
Alternative C1 sources for the condensation with o-phenylenediamines include aldehydes, which undergo condensation followed by an oxidative cyclization. semanticscholar.orgnih.govnih.govsemanticscholar.org Various catalytic systems, including those based on copper, gold, and iron, have been employed to promote this transformation. semanticscholar.orgnih.govnih.govsemanticscholar.org
Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamines
| C1 Source | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Carboxylic Acids | Ammonium (B1175870) Chloride (NH4Cl) | EtOH, 80-90°C | 72-90 | semanticscholar.org |
| Carboxylic Acids | HBTU, N-ethyldiisopropylamine | Toluene or DMF, rt then reflux | 80-99 | nih.govresearchgate.net |
| Aldehydes | Copper(II) hydroxide (B78521) (Cu(OH)2) | Methanol, rt, O2 | Good | semanticscholar.org |
| Aldehydes | Supported Gold Nanoparticles | MeOH or CH3CN, rt | High | nih.gov |
| Formic Acid | Zinc Oxide Nanoparticles (ZnO-NPs) | 70°C | 94-98 | semanticscholar.org |
This table is not exhaustive and represents a selection of reported methods.
Oxidative Cyclization Approaches
Oxidative cyclization methods provide an alternative route to benzimidazoles, often starting from anilines or N-aryl amidines. These methods have gained traction as they allow for greater diversity in the substitution pattern of the benzimidazole ring, particularly at the C4-C7 positions. nih.govacs.org
One such approach involves the formation of an amidine from an aniline, followed by an oxidative cyclization mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or copper(II) salts. nih.govacs.org This strategy has been successfully applied in parallel synthesis formats for the generation of benzimidazole libraries. nih.govacs.org Another innovative oxidative cyclization utilizes D-glucose as a C1 synthon in a reaction with o-phenylenediamines. This metal-free method is environmentally benign, using water as the solvent, and proceeds with high yields and broad functional group tolerance. organic-chemistry.orgacs.org
Specific Strategies for Introducing the Thiocarboxamide Functionality at Position 6
Once the benzimidazole core is established, or concurrently with its formation, the thiocarboxamide group must be introduced at the 6-position. This can be achieved through several synthetic routes.
Chemical Transformations of Pre-existing Carboxylic Acid or Carboxamide Groups
A common and direct method for synthesizing a thiocarboxamide is the thionation of a corresponding carboxamide. This transformation can be achieved using various thionating reagents, with Lawesson's reagent being a prominent example. While specific examples for Benzimidazole-6-thiocarboxamide are not prevalent in the provided search results, this is a general and widely used method in organic synthesis.
Alternatively, a pre-existing carboxylic acid at the 6-position of the benzimidazole ring can be converted into a thiocarboxamide. This typically involves a two-step process where the carboxylic acid is first converted to the corresponding carboxamide, followed by thionation. The initial amidation can be achieved through standard peptide coupling methods. A direct conversion of carboxylic acids to thioamides has also been reported using ammonium phosphorodithioates, offering a more streamlined approach. rsc.org
Ring-Closure Reactions Incorporating Sulfur-Containing Reagents (e.g., Thiocarbonyldiimidazole)
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures and has been applied in the synthesis of complex molecules. mdpi.comnih.govnih.gov While not directly forming the thiocarboxamide, RCM could be envisioned in a strategy to construct a precursor that can be subsequently converted to the target molecule.
More directly, sulfur-containing reagents can be incorporated during the synthesis. For instance, 1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile reagent used for the synthesis of thioamides and thiocarbamates. chemicalbook.com It acts as a safer alternative to thiophosgene. chemicalbook.com While a specific application for the synthesis of this compound is not detailed, one could envision a synthetic route where a 6-amino-benzimidazole derivative reacts with TCDI or a related reagent to form the desired thiocarboxamide.
Advanced Synthetic Techniques and Green Chemistry Principles
The evolution of synthetic organic chemistry has been marked by a shift towards more efficient, environmentally benign, and versatile methodologies. The synthesis of benzimidazole derivatives has greatly benefited from these advancements, moving away from harsh traditional methods towards greener alternatives. These modern techniques not only offer improved yields and shorter reaction times but also align with the principles of sustainable chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. pharmainfo.inarkat-usa.orgerdogan.edu.tr This technique utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods. For the synthesis of benzimidazole analogues, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes, while often providing higher product yields. mdpi.comnih.gov
For instance, the condensation of o-phenylenediamines with aldehydes, a common route to 2-substituted benzimidazoles, can be significantly expedited under microwave irradiation. mdpi.com In some cases, this method can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com The application of microwave assistance to the synthesis of 1,2-disubstituted benzimidazoles using a catalytic amount of erbium triflate (Er(OTf)₃) has demonstrated quantitative yields in as little as five minutes. mdpi.com
A plausible approach to synthesizing a precursor for this compound, such as a benzimidazole-6-carbonitrile, could involve the microwave-assisted reaction of 3,4-diaminobenzonitrile (B14204) with a suitable aldehyde or carboxylic acid derivative. This precursor could then be subjected to further functional group transformations to yield the desired thiocarboxamide.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to days | Minutes | mdpi.comnih.gov |
| Yield | Moderate to good | Often higher yields | mdpi.comnih.gov |
| Energy Efficiency | Lower | Higher | pharmainfo.inerdogan.edu.tr |
| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free | arkat-usa.orgmdpi.com |
In the quest for sustainable chemical processes, catalyst-free and solvent-free reactions represent a significant leap forward. bohrium.comrsc.org These methods minimize waste and the use of hazardous substances, aligning perfectly with the principles of green chemistry. Several protocols for the synthesis of benzimidazole derivatives have been developed that proceed efficiently without the need for a catalyst or a solvent. bohrium.comrsc.org
One such approach involves the direct condensation of o-phenylenediamines with aldehydes at elevated temperatures or under grinding conditions. rsc.org The use of glycerol (B35011) as a recyclable solvent has also been explored for the catalyst-free synthesis of benzimidazoles. growingscience.com Furthermore, catalyst-free synthesis of 2-substituted benzimidazoles has been achieved in aqueous media, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net These catalyst-free methods often provide good to excellent yields and simplify the purification process as there is no catalyst to be removed from the reaction mixture. bohrium.com
Nanocatalysts have garnered considerable attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. aip.orgindexcopernicus.comjmchemsci.com Iron(III) oxide nanoparticles (Fe₃O₄-NPs) have proven to be particularly effective, low-cost, and environmentally benign catalysts for the synthesis of benzimidazole derivatives. aip.orgindexcopernicus.comresearchgate.net
The synthesis of 2-substituted benzimidazoles can be efficiently catalyzed by Fe₃O₄-NPs through the condensation of o-phenylenediamines with various aldehydes. aip.org A key advantage of using magnetic nanoparticles like Fe₃O₄ is their facile separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse of the catalyst for several cycles without significant loss of activity. aip.orgindexcopernicus.com The reaction mechanism is believed to involve the Lewis acidic nature of the Fe₃O₄ nanoparticles, which activate the carbonyl group of the aldehyde, facilitating the subsequent nucleophilic attack by the o-phenylenediamine. aip.org Other nanocatalysts, such as those based on copper, zinc, and titanium, have also been successfully employed in benzimidazole synthesis. rsc.orgsemanticscholar.org
Table 2: Examples of Nanocatalysts in Benzimidazole Synthesis
| Nanocatalyst | Reactants | Key Advantages | Reference |
| Fe₃O₄-NPs | o-Phenylenediamine, Aldehydes | Magnetically separable, reusable, low cost | aip.orgindexcopernicus.com |
| H₂O₂/TiO₂ P25 | o-Phenylenediamine, Aldehydes | Solvent-free conditions, excellent yields | rsc.org |
| Al₂O₃/CuI/PANI nanocomposite | o-Phenylenediamine, Aldehydes | Mild conditions, excellent yields, reusable | rsc.org |
| Cobalt manganese oxide (CoMnO₂) NPs | o-Phenylenediamine, Aldehydes | Solvent-free, high yields, reusable | rasayanjournal.co.in |
Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of libraries of organic molecules, including benzimidazole derivatives. nih.gov In this approach, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The key advantage of SPOS is the simplification of the purification process, as excess reagents and by-products can be easily washed away from the resin-bound product.
A general strategy for the solid-phase synthesis of benzimidazoles involves the immobilization of an o-phenylenediamine derivative onto a resin. nih.gov This is followed by cyclization with an aldehyde or another suitable precursor to form the benzimidazole ring. Finally, the desired benzimidazole derivative is cleaved from the solid support. This methodology allows for the rapid generation of a diverse range of substituted benzimidazoles by varying the building blocks used in the synthesis. While no specific report on the solid-phase synthesis of this compound exists, this approach could be adapted by using a resin-bound 3,4-diaminobenzoic acid derivative, which could then be converted to the target molecule.
Purification and Characterization Methodologies for this compound
The purification and characterization of newly synthesized compounds are crucial steps to confirm their identity and purity. For benzimidazole derivatives, including the target compound this compound, a combination of chromatographic and spectroscopic techniques is typically employed.
Purification:
Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is often a suitable solvent for the recrystallization of benzimidazole derivatives. mdpi.com
Column Chromatography: This technique is widely used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). mdpi.com The polarity of the eluent is adjusted to achieve optimal separation.
Characterization:
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to assess the purity of the product. nih.gov
Melting Point (m.p.): The melting point is a physical property that can indicate the purity of a crystalline solid. A sharp melting point range suggests a pure compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for N-H, C=S, and C=N stretching would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule, including the number and types of protons and carbon atoms and their connectivity. mdpi.com
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. mdpi.com
Structure Activity Relationship Sar Studies of Benzimidazole 6 Thiocarboxamide Derivatives
Elucidation of Structural Determinants for Biological Activity within the Benzimidazole (B57391) Scaffold
The benzimidazole nucleus, a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a key pharmacophore that contributes significantly to the biological activities of its derivatives. bohrium.comresearchgate.net Its planar structure and the presence of nitrogen atoms allow for various interactions with biological targets. bohrium.comnih.gov The biological potential of benzimidazole derivatives can be modulated by substitutions at the N-1, C-2, C-5, and C-6 positions. nih.govnih.gov
The inherent biological activity of the benzimidazole core is attributed to its ability to mimic natural purines, allowing it to interact with enzymes and receptors in the body. bohrium.com The nitrogenous heterocyclic nature of benzimidazoles makes them attractive to medicinal chemists for developing new therapeutic agents. bohrium.comresearchgate.net The diverse pharmacological profiles of benzimidazole derivatives, including anti-inflammatory, antimicrobial, and anticancer activities, underscore the importance of this scaffold in drug design. researchgate.netnih.govnih.gov
Positional and Substituent Effects on the Benzimidazole Core
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring. nih.govnih.gov Strategic modifications at key positions can enhance potency, selectivity, and pharmacokinetic properties.
Substitutions at the N-1 position of the benzimidazole ring have been shown to be crucial for various biological activities. nih.govnih.gov For instance, the introduction of different substituents at this position can significantly influence the anticancer and antimicrobial properties of the resulting compounds. nih.gov It has been observed that N-alkylation with substituted halides is a common strategy to introduce diverse functionalities at this position. nih.gov
Research has indicated that the presence of a benzyl (B1604629) group at the N-1 position can enhance anticancer activity. nih.gov The nature of the substituent at N-1 can also impact the anti-inflammatory potential of benzimidazole derivatives. nih.govnih.gov
Table 1: Effect of N-1 Substitution on Biological Activity
| Compound | N-1 Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| Clemizole | Benzyl-type substituent | Antihistaminic | nih.gov |
| Candesartan | Substituted benzyl group | Antihypertensive | nih.gov |
Substitutions at the C-2 and C-5 positions of the benzimidazole core play a significant role in modulating the biological activity and target interactions of these derivatives. nih.govnih.govnih.gov The C-2 position is particularly amenable to substitution, and the introduction of aromatic or other functional groups at this position is a common strategy in the design of bioactive benzimidazoles. nih.govnih.gov
For example, 2-phenyl-substituted benzimidazoles have been investigated for their cyclooxygenase (COX) and 5-lipoxygenase inhibitory activities. nih.gov The nature of the substituent at the C-5 position can also have a pronounced effect on the biological profile. In some cases, the presence of a methyl or nitro group at C-5 resulted in moderate inhibitory action against certain enzymes. researchgate.net Furthermore, the electronic nature of substituents at the C-5 position has been shown to influence the regioselectivity of chemical reactions, indicating its importance in directing molecular interactions. rsc.org
Table 2: Impact of C-2 and C-5 Substituents on Biological Activity
| Position | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Anacardic acid | Inhibition of COX-2 | nih.gov |
| C-2 | Diarylamine | Antagonism of bradykinin (B550075) receptor | nih.gov |
| C-5 | Carboxamide or sulfamoyl | Antagonism of cannabinoid receptor | nih.gov |
| C-5 | -CH3 or -NO2 | Moderate enzyme inhibition | researchgate.net |
Conformation and Electronic Properties of the Thiocarboxamide Moiety at Position 6
The thiocarboxamide group at the C-6 position is a critical determinant of the biological activity of benzimidazole-6-thiocarboxamide derivatives. Its unique electronic and conformational properties govern its interactions with biological targets.
The thiocarboxamide moiety is a versatile functional group capable of participating in hydrogen bonding as both a donor and an acceptor. nih.govresearchgate.net Computational studies have suggested that thioamides can be stronger hydrogen bond donors than their amide counterparts by up to 2 kcal/mol, a prediction that has found some experimental validation. nih.gov This enhanced donor capacity is attributed to the greater acidity of the thioamide N-H protons. researchgate.net
Conversely, the sulfur atom of the thiocarboxamide is generally considered a weaker hydrogen bond acceptor compared to the oxygen atom of an amide. researchgate.net However, it has also been argued that under specific geometric conditions without steric hindrance, thioamides can accept hydrogen bonds with a strength comparable to amides. nih.govresearchgate.net The hydrogen bond accepting ability of thioamides is sensitive to the angle of approach. nih.gov These hydrogen bonding characteristics are crucial for the specific binding of this compound derivatives to their protein targets.
The presence of a thiocarboxamide group can influence these interactions. It has been observed that hydrogen bonding can enhance the strength of π-π stacking interactions by affecting the aromatic character of the rings involved. rsc.org The sulfur atom in the thiocarboxamide group, being larger and more polarizable than oxygen, can also contribute to favorable hydrophobic and van der Waals interactions within the binding site, further stabilizing the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, providing mathematical models to predict the activity of novel molecules. ijpsr.com For benzimidazole carboxamide derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in optimizing their therapeutic potential.
Several QSAR studies have been performed on benzimidazole derivatives to elucidate the structural requirements for their biological activities, ranging from anticancer to antimicrobial effects. ijpsr.comnih.gov For instance, a 3D-QSAR study on cyclic amine-containing benzimidazole carboxamides as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors resulted in robust CoMFA and CoMSIA models with high predictive capabilities (q² values of 0.743 and 0.734, respectively). nih.gov These models, developed using a docked conformer-based alignment, provided detailed insights into the structure-activity relationships of these inhibitors. nih.gov
In another study focusing on the antioxidant and antiproliferative activities of N-substituted benzimidazole derived carboxamides, 3D-QSAR models were generated to understand the molecular properties influencing their efficacy. tandfonline.comtandfonline.com The models for antioxidant activity (DPPH and FRAP assays) indicated that the number of methoxy (B1213986) groups and the nature of substituents on the N-1 position and the 5(6)-position of the benzimidazole core were critical. tandfonline.com Specifically, an isobutyl side chain at the N-1 position was found to have a significant positive influence on antioxidant activity. tandfonline.com
QSAR analyses of benzimidazole derivatives for other activities have also highlighted key descriptors. For antifungal activity against Saccharomyces cerevisiae, lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were identified as governing factors. researchgate.net Similarly, for antibacterial activity, descriptors like Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP) showed a positive correlation with activity. ijpsr.com These findings collectively underscore the power of QSAR in identifying essential structural features for biological activity, thereby guiding the optimization of lead compounds.
| Derivative Class | Biological Activity | QSAR Models | Key Findings/Important Descriptors | Reference |
|---|---|---|---|---|
| Cyclic amine-containing benzimidazole carboxamides | PARP-1 Inhibition | CoMFA, CoMSIA | Docked conformer-based alignment yielded models with high predictive power (q² > 0.7). | nih.gov |
| N-substituted benzimidazole derived carboxamides | Antioxidant & Antiproliferative | 3D-QSAR | Activity influenced by methoxy groups and substituents at N-1 and C-5(6) positions. Isobutyl at N-1 is beneficial. | tandfonline.comtandfonline.com |
| Benzimidazole derivatives | Antifungal (S. cerevisiae) | MLR | Activity governed by lipophilicity (logP), dipole moment (DM), and surface area grid (SAG). | researchgate.net |
| Benzimidazole analogues | Antibacterial | MLR | Positive correlation with TPSA, H-bond acceptors, and iLOGP. | ijpsr.com |
| Pyrazole (B372694) carboxamide and niacinamide derivatives with benzimidazole | Antifungal (B. cinerea) | CoMFA | Model showed good predictive ability with q² of 0.578. | rsc.org |
Rational Drug Design Principles Guiding Future Analog Synthesis
The insights gained from SAR and QSAR studies form the bedrock of rational drug design, enabling the strategic synthesis of new analogs with enhanced potency and selectivity. researchgate.netrug.nl For benzimidazole-6-carboxamide derivatives, several design principles have emerged from extensive research.
Substitution at the C-6 Position: The C-5 and C-6 positions of the benzimidazole scaffold are crucial for modulating biological activity. nih.govnih.gov Research on 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as anticancer agents revealed that modifications at the C-6 position could significantly impact cytotoxicity. nih.gov One of the most potent compounds from this series, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, demonstrated excellent cytotoxicity against A549 lung cancer cells, suggesting that the carboxamide group at C-6 is a key interaction point. nih.gov Further studies have shown that introducing a nitrile group at the C-6 position can lead to potent inhibition of Janus kinase 3 (JAK3). nih.gov
Modifications of the Carboxamide Moiety: The amide portion of the molecule offers a prime site for modification to fine-tune activity. In the aforementioned anticancer study, a library of derivatives was created by reacting the C-6 carboxylic acid with various substituted amines. nih.gov The results indicated that the nature of the N-substituent on the carboxamide is a critical determinant of potency and selectivity. nih.gov
Substitution at Other Positions: SAR studies consistently show that substitutions at the N-1 and C-2 positions also greatly influence activity. nih.govnih.gov For anti-inflammatory action, substituting a benzyl group at the N-1 position has been shown to enhance activity. nih.gov At the C-2 position, the introduction of a 3,4,5-trimethoxyphenyl group led to superior anticancer cytotoxicity. nih.gov The design of novel benzoxazole-benzamide conjugates linked by a 2-thioacetamido group further highlights the strategy of using linkers to connect different pharmacophoric fragments, which could be a viable approach for this compound design. nih.gov
Bioisosteric Replacement: The principle of bioisosteric replacement is fundamental in medicinal chemistry. The proposed focus on this compound itself is an application of this principle, where the oxygen atom of the carboxamide is replaced by a sulfur atom. This modification can alter the compound's electronic properties, hydrogen bonding capacity, lipophilicity, and metabolic stability, potentially leading to a different pharmacological profile. While direct data is limited, the design of compounds like 2-thioacetamide linked benzoxazole-benzamide conjugates supports the exploration of thioamide linkers and functionalities in related scaffolds. nih.gov
| Position of Modification | Substituent/Modification | Reported Biological Effect | Reference |
|---|---|---|---|
| C-6 | Carboxamide with N-(2,4-Dimethoxyphenyl) | Potent anticancer activity (A549 cells). | nih.gov |
| C-6 | Nitrile group | Excellent Janus kinase 3 (JAK3) inhibition. | nih.gov |
| N-1 | Benzyl group | Enhanced anti-inflammatory action. | nih.gov |
| N-1 | Isobutyl side chain | Significant influence on antioxidant activity. | tandfonline.com |
| C-2 | 3,4,5-trimethoxyphenyl group | Superior anticancer cytotoxicity. | nih.gov |
| C-5 | Carboxamide or sulfamoyl group | Antagonism of the cannabinoid receptor. | nih.govnih.gov |
Molecular Mechanisms of Action of Benzimidazole 6 Thiocarboxamide and Its Derivatives
Enzyme Inhibition Studies
Benzimidazole (B57391) derivatives have been identified as potent inhibitors of several protein kinases, which are key regulators of cellular processes such as growth, differentiation, and apoptosis. mdpi.com Dysregulation of kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.
One area of significant interest is the inhibition of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Aberrant signaling from these receptors is a known driver of tumor growth. nih.gov Certain 2-aryl benzimidazole derivatives have been shown to block the activity of both EGFR and HER2. nih.govnih.gov This inhibition leads to a reduction in the tyrosine phosphorylation of these receptors, which in turn suppresses downstream signaling pathways like PI3K/Akt and MEK/Erk that are vital for cell proliferation and survival. nih.gov
Furthermore, some benzimidazole derivatives have demonstrated the ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Rucaparib and Veliparib are examples of benzimidazole carboxamide-derived PARP inhibitors. nih.gov The benzimidazole-carboxamide scaffold is advantageous due to its low molecular weight and high potency, enabling it to form strong interactions with the nicotinamide (B372718) binding site of PARP-1. nih.gov
Table 1: Inhibition of Various Kinases by Benzimidazole Derivatives
| Derivative Class | Target Kinase | Observed Effect |
|---|---|---|
| 2-Aryl Benzimidazoles | EGFR, HER2 | Inhibition of tyrosine phosphorylation and downstream PI3K/Akt and MEK/Erk pathways. nih.gov |
| Benzimidazole Carboxamides (e.g., Rucaparib) | PARP-1, -2, -3 | Potent inhibition through interaction with the nicotinamide binding site. nih.gov |
| Benzimidazole Derivatives | VEGFR-2, PDGFR | Multi-target inhibition. nih.gov |
Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.gov Their inhibition can lead to DNA damage and ultimately cell death, making them a key target for anticancer drugs. researchgate.net Benzimidazole and its derivatives have been shown to inhibit both Type I and Type II topoisomerases. researchgate.net
Bis-benzimidazole derivatives, for instance, can bind to the minor groove of DNA, particularly at GC-rich regions. This binding alters the DNA conformation and prevents the formation of the cleavable complex with topoisomerases, leading to irreversible inhibition of cell proliferation. nih.gov Studies have also identified specific 2,5-disubstituted-benzoxazole and benzimidazole derivatives that act as potent eukaryotic DNA topoisomerase I and II poisons. esisresearch.org For example, 2-phenoxymethylbenzimidazole (17) was found to be a more potent topoisomerase I inhibitor than the reference drug camptothecin. esisresearch.org In contrast, other derivatives like 5-chloro-2-(p-methylphenyl)benzoxazole (4) and 2-(p-nitrobenzyl)benzoxazole (6) demonstrated significant inhibition of topoisomerase II, with greater potency than etoposide. esisresearch.org
A new analog of Hoechst 33342, a benzimidazole derivative known as DMA, has been identified as a selective inhibitor of both human and Escherichia coli DNA topoisomerase I. nih.gov Interestingly, DMA exhibits different binding kinetics to the human and bacterial enzymes, binding reversibly to the former and irreversibly to the latter. nih.gov
Table 2: Topoisomerase Inhibition by Benzimidazole Derivatives
| Compound/Derivative | Target Topoisomerase | IC50 Value | Reference Drug |
|---|---|---|---|
| 2-Phenoxymethylbenzimidazole (17) | Topoisomerase I | 14.1 µM esisresearch.org | Camptothecin |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II | 22.3 µM esisresearch.org | Etoposide |
| 2-(p-Nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 µM esisresearch.org | Etoposide |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.orgmdpi.com Benzimidazole-6-sulfonamides have been investigated as carbonic anhydrase inhibitors. nih.govnih.gov By incorporating the benzimidazole scaffold, researchers have developed derivatives that show inhibitory activity against several human CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govresearchgate.net
The design of these inhibitors often involves a "frozen analog" approach, where the flexibility of known inhibitors is constrained by incorporating the rigid benzimidazole ring system. nih.gov This strategy has led to the development of 2-substituted-benzimidazole-6-sulfonamides that exhibit varying degrees of potency and selectivity against different CA isoforms. nih.gov
Table 3: Inhibition of Carbonic Anhydrase Isoforms by Benzimidazole-6-sulfonamide Derivatives
| Derivative Type | Target Isoforms |
|---|---|
| 2-Substituted-benzimidazole-6-sulfonamides | hCA I, hCA II, hCA IX, hCA XII nih.govresearchgate.net |
Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the formation of pyroglutamate-amyloid-beta (pGlu-Aβ), a highly neurotoxic peptide that plays a role in the pathology of Alzheimer's disease. nih.gov Inhibition of sQC is therefore a promising strategy to reduce the formation of these toxic aggregates. nih.gov
Novel benzimidazole-6-carboxamide derivatives, specifically LSB-09 and LSB-24, have been identified as promising sQC inhibitors. nih.gov These compounds have demonstrated IC50 values in the micromolar range. nih.gov X-ray crystallography of the sQC-LSB-09 complex has provided insights into a unique binding mode, which can serve as a basis for designing more potent inhibitors. nih.gov Further research has led to the discovery of a benzimidazole derivative, compound 227, which shows potent in vivo efficacy in reducing both pyroform Aβ and total Aβ in an animal model of Alzheimer's disease. nih.gov
Table 4: Inhibition of Secretory Glutaminyl Cyclase (sQC) by Benzimidazole Derivatives
| Compound | IC50 Value |
|---|---|
| LSB-09 | 40 µM nih.gov |
| LSB-24 | 4 µM nih.gov |
| Benzimidazole (227) | Subnanomolar range nih.gov |
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that are validated targets for antibacterial drugs. acs.orgnih.gov These enzymes are structurally and functionally similar, playing crucial roles in DNA replication and chromosome segregation. nih.gov Benzimidazole-based compounds have been explored as inhibitors of these bacterial enzymes.
While some benzimidazole-based series have shown only weak inhibitory activity against E. coli gyrase, the benzimidazole scaffold is considered a viable replacement for other heterocyclic cores like benzothiazole (B30560) in the design of gyrase inhibitors. acs.orgnih.gov For example, benzimidazole-ureas have been identified as potent dual inhibitors of bacterial topoisomerases. acs.org The development of benzothiazole-based inhibitors has provided a foundation for designing new compounds, with some exhibiting potent inhibition of both E. coli DNA gyrase and topoisomerase IV. rsc.org
Table 5: Inhibition of Bacterial Topoisomerases by Benzimidazole and Related Derivatives
| Derivative Class | Target Enzymes | Organism |
|---|---|---|
| Benzimidazole-ureas | DNA Gyrase, Topoisomerase IV | Bacteria acs.org |
| Benzothiazole-based inhibitors | DNA Gyrase, Topoisomerase IV | E. coli rsc.org |
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, making it an important target for antimicrobial agents. nih.gov Benzimidazole derivatives have been investigated as inhibitors of microbial DHFR. nih.gov A series of 2,6-disubstituted 1H-benzimidazoles demonstrated moderate to good DHFR inhibition, with some compounds showing greater inhibitory activity than the standard drug Trimethoprim. nih.gov The substituents at the 2 and 6 positions of the benzimidazole ring were found to influence the binding and biological activity of these compounds. nih.gov
Table 6: Dihydrofolate Reductase (DHFR) Inhibition by Benzimidazole Derivatives
| Compound Series | IC50 Range | Comparison |
|---|---|---|
| 2,6-disubstituted 1H-benzimidazoles | 7-23 µM nih.gov | Some compounds 1.1 to 1.4 times more potent than Trimethoprim. nih.gov |
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to natural purine (B94841) bases, which allows it to interact with various biological targets. nih.govnih.gov This interaction is facilitated by the molecule's capacity to act as both a hydrogen bond donor and acceptor. nih.gov Derivatives of benzimidazole, including those with carboxamide and thiocarboxamide substitutions, exhibit a wide array of biological activities by engaging with cellular machinery through several key mechanisms. nih.gov These mechanisms primarily involve direct interaction with nucleic acids and modulation of critical cellular pathways that govern cell life and death. nih.govnih.gov
Nucleic Acid Interaction Mechanisms: DNA Intercalation and Binding Affinity
Benzimidazole derivatives have demonstrated a pronounced ability to bind to DNA, a critical mechanism underlying their therapeutic potential. The mode of this interaction can vary from intercalation between base pairs to binding within the minor groove, largely dependent on the specific structure and conformation of the derivative. nih.gov
The flexible nature of the bis-benzimidazole ring structure allows for high-affinity binding to the DNA minor groove, which can alter the DNA's conformation. nih.gov For instance, certain bis-benzimidazole derivatives with chloroalkyl and bromoalkyl groups interact with GC-rich regions in the DNA minor groove. nih.gov Similarly, a novel derivative, MH1, has been shown to bind specifically to the DNA minor groove, interfering with cellular processes like transcription. rsc.org
Beyond groove binding, intercalation is another key interaction mode. A recently synthesized derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (compound 5o), was found to intercalate into double-stranded DNA. nih.gov Molecular docking studies revealed that its 3,4,5-trimethoxyphenyl group inserts itself between DNA strands, forming hydrogen bonds with guanine (B1146940) and adenine (B156593) bases. nih.gov The benzimidazole core of this compound is further stabilized by hydrogen bonding and Pi-sigma interactions with the DNA structure. nih.gov Other studies have confirmed that benzimidazole-triazole hybrids and certain metal complexes of benzimidazole ligands also act as DNA intercalators, triggering apoptosis. researchgate.netnih.gov
The binding affinity, represented by binding constants (Kb), quantifies the strength of this interaction. Studies on benzimidazole Schiff base ligands and their metal complexes have shown them to be moderate to strong DNA binders. rsc.org One copper(II) complex, in particular, exhibited a high binding constant of 3.27 × 105 M−1. rsc.org Likewise, the benzylvanillin-benzimidazole hybrid compounds 2XP and 3BS demonstrate strong DNA binding activity with intrinsic binding constants of 6.86 µM/bp and 7.39 µM/bp, respectively, primarily through hydrophobic interactions in the minor groove. researchgate.net
Table 1: DNA Binding Properties of Selected Benzimidazole Derivatives
| Compound/Derivative | Interaction Mode | Binding Affinity (Kb or IC50) | Target Sequence/Site | Reference(s) |
| Bis-benzimidazoles | Minor Groove Binding | Not specified | GC base pairs | nih.gov |
| MH1 | Minor Groove Binding | Not specified | DNA minor groove | rsc.org |
| Compound 5o | Intercalation & Hydrogen Bonding | Not specified | Guanine, Adenine, Thymine, Cytosine | nih.gov |
| Complex 2 (Copper II) | DNA Binding | 3.27 × 105 M−1 | Not specified | rsc.org |
| 2XP | Minor Groove Binding | 6.86 µM/bp | DNA minor groove | researchgate.net |
| 3BS | Minor Groove Binding | 7.39 µM/bp | DNA minor groove | researchgate.net |
| Benzimidazole-triazole hybrids | Minor Groove Intercalation | Not specified | G-quadruplex & duplex DNA | nih.gov |
Interference with DNA Replication and Repair Pathways
A significant facet of the anticancer activity of benzimidazole derivatives is their ability to disrupt DNA replication and repair, often by inhibiting key enzymes involved in these processes. nih.gov Topoisomerases, which manage DNA topology during replication, are prime targets. rsc.org The benzimidazole derivative MH1 has been identified as an inhibitor of topoisomerase II, preventing the conversion of supercoiled DNA to its relaxed, circular form. nih.gov Similarly, a benzimidazole-acridine derivative acts as a topoisomerase I inhibitor. nih.gov Other research has identified certain benzimidazole derivatives as non-intercalative topoisomerase II inhibitors that bind to the enzyme's ATP-binding site. nih.gov
Beyond replication, these compounds also cripple the cell's ability to repair DNA damage. Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme crucial for facilitating the repair of DNA strand breaks. nih.govnarod.ru Inhibition of PARP can potentiate the effects of DNA-damaging chemotherapy. nih.gov A class of 2-aryl-1H-benzimidazole-4-carboxamides has been identified as potent PARP inhibitors. nih.govmedchemexpress.com Many derivatives within this class exhibit inhibitory concentrations (Ki) in the nanomolar range. For example, 2-phenyl-1H-benzimidazole-4-carboxamide has a Ki of 15 nM, while a more substituted derivative, 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide, is one of the most potent, with a Ki of 1.6 nM. nih.govresearchgate.net Another derivative, compound 27, effectively inhibits both PARP-1 and PARP-2 with IC50 values of 18 and 42 nmol/L, respectively. nih.gov This inhibition of DNA repair pathways ultimately compromises the cancer cell's ability to survive therapeutic insults. nih.govnarod.ru
Table 2: Inhibition of DNA Repair and Replication Enzymes by Benzimidazole Derivatives
| Compound/Derivative | Target Enzyme | Potency (IC50 / Ki) | Mechanism of Action | Reference(s) |
| MH1 | Topoisomerase II | Not specified | Inhibition of DNA relaxation | nih.gov |
| Benzimidazole-acridine derivative (8I) | Topoisomerase I | Not specified | Inhibition of enzyme activity | nih.gov |
| 2-phenyl-1H-benzimidazole-4-carboxamide | PARP | Ki = 15 nM | Inhibition of DNA repair | nih.govresearchgate.net |
| 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide | PARP | Ki = 1.6 nM | Inhibition of DNA repair | nih.govresearchgate.net |
| Compound 27 | PARP-1, PARP-2 | IC50 = 18 nM, 42 nM | Inhibition of DNA repair | nih.gov |
| Bendamustine | Not specified | Not specified | Induction of S-phase mitotic arrest | nih.gov |
Inhibition of Bacterial Protein and Nucleic Acid Synthesis
The utility of the benzimidazole scaffold extends to antibacterial applications, where derivatives have been designed to selectively target bacterial cellular processes. mdpi.com A primary target in this domain is DNA gyrase (GyrB), a bacterial type II topoisomerase that is essential for DNA replication and is absent in eukaryotes, making it an excellent target for selective antibacterial agents. mdpi.com
Computational and pharmacophore modeling studies have been employed to design 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of E. coli DNA gyrase B. mdpi.com The design of these molecules focuses on incorporating specific hydrogen bond donor and acceptor groups at the 2- and 5(6)-positions of the benzimidazole ring to facilitate efficient interaction with key amino acid residues (such as Asn46, Asp73, and Asp173) in the enzyme's active site. mdpi.com This targeted binding is predicted to promote an inhibitory effect on the enzyme, thereby halting bacterial DNA synthesis. mdpi.com
In addition to targeting specific enzymes, various N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated potent broad-spectrum antibacterial activity. rsc.org For example, compounds with nitro- or chloro-substitutions on the phenyl ring at the 2-position and benzyl (B1604629) groups at the N-position have shown significant activity against both methicillin-sensitive (MSSA) and methicillin-resistant (Staphylococcus aureus) (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 4–16 μg/mL. rsc.org One such derivative also displayed good activity against Escherichia coli and Streptococcus faecalis. rsc.org While the precise mechanism for these specific compounds was not detailed as protein or nucleic acid synthesis inhibition, the targeting of DNA gyrase by similar scaffolds suggests that interference with nucleic acid synthesis is a key antibacterial strategy for this class of molecules. mdpi.com
Modulation of Cellular Pathways
Cell Cycle Arrest Induction
Benzimidazole derivatives are potent modulators of the cell cycle, a tightly regulated process that governs cell proliferation. researchgate.net By interfering with this cycle, these compounds can halt the uncontrolled division characteristic of cancer cells. mdpi.com The specific phase of the cell cycle that is arrested (e.g., G1, S, G2/M) often depends on the chemical structure of the derivative and the type of cancer cell being targeted. mdpi.comacs.org
For instance, the benzimidazole derivative 2XP has been shown to induce cell cycle arrest in the G2/M phase in leukemia cells. nih.gov Similarly, the derivative MH1 also causes arrest at the G2/M checkpoint. nih.govrsc.org In contrast, studies on a novel 1,2,5-trisubstituted benzimidazole, TJ08, revealed that it causes an accumulation of cells in the S-phase in a dose-dependent manner. acs.org
A series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated varied effects. mdpi.comnih.gov Compound 13 induced G1/S arrest in lung and breast cancer cells, while arresting ovarian cancer cells in the S phase. mdpi.com Compound 10 from the same series arrested breast and ovarian cancer cells at the G2/S phase, but lung cancer cells at the G1/G2 phases. mdpi.com Another derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o), was found to arrest the cell cycle at the S phase in lung cancer cells. nih.gov This ability to halt cell cycle progression is a critical mechanism that precedes and facilitates programmed cell death. researchgate.netacs.org
Table 3: Cell Cycle Arrest Induced by Benzimidazole Derivatives
| Compound/Derivative | Cell Line(s) | Arrested Phase(s) | Reference(s) |
| 2XP | HL60 (leukemia) | G2/M | nih.gov |
| MH1 | Molt4 (leukemia) | G2/M | nih.govrsc.org |
| TJ08 | Jurkat (leukemia) | S Phase | acs.org |
| Compound 5o | A549 (lung cancer) | S Phase | nih.gov |
| Compound 10 | MDA-MB-231 (breast), SKOV3 (ovarian), A549 (lung) | G2/S, G1/G2 | mdpi.comnih.gov |
| Compound 13 | A549 (lung), MDA-MB-231 (breast), SKOV3 (ovarian) | G1/S, S Phase | mdpi.comnih.gov |
| MS-247 | Not specified | G2/M | nih.gov |
Apoptosis Induction Mechanisms (e.g., Caspase-Dependent Pathways)
Following cell cycle arrest, many benzimidazole derivatives effectively trigger apoptosis, or programmed cell death, a crucial outcome for an anticancer agent. researchgate.netacs.org This process is often mediated through caspase-dependent pathways, which involve a cascade of enzymes that dismantle the cell in a controlled manner. nih.gov
The induction of apoptosis by these compounds frequently involves the mitochondria. The derivative TJ08, for example, alters the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytosol. acs.org This event activates initiator caspases, which in turn activate executioner caspases. acs.org A key indicator of this caspase activation is the cleavage of PARP, a protein that is a substrate for caspases; TJ08 treatment resulted in significant PARP cleavage. acs.org Similarly, the derivative MBIC stimulates mitochondria-dependent intrinsic apoptotic cell death. nih.gov
Several other derivatives have been shown to induce apoptosis effectively. Compound 5o, a benzimidazole-6-carboxamide derivative, demonstrated a clear ability to induce apoptosis in lung cancer cells. nih.gov Benzimidazole-1,3,4-oxadiazole hybrids (compounds 10 and 13) and a bromo-derivative known as compound 5 have also been confirmed as inducers of apoptosis, increasing the population of late apoptotic cells in a concentration-dependent manner. researchgate.netmdpi.comnih.gov The activation of these programmed cell death pathways highlights the therapeutic potential of benzimidazole derivatives in forcing malignant cells toward self-destruction. acs.orgnih.gov
Interaction with ATP-Binding Cassette (ABC) Transporters and Multidrug Resistance Reversal
The role of ATP-binding cassette (ABC) transporters in the development of multidrug resistance (MDR) is a critical area of pharmacological research. These transporters function as efflux pumps, actively removing a wide array of xenobiotics, including therapeutic drugs, from the cell's interior, thereby reducing their intracellular concentration and efficacy.
Currently, direct evidence specifically linking Benzimidazole-6-thiocarboxamide to interactions with ABC transporters and the reversal of multidrug resistance is not extensively documented in publicly available scientific literature. However, studies on other benzimidazole-containing compounds have shed some light on this area. For instance, benznidazole (B1666585), a nitroimidazole derivative used in the treatment of Chagas disease, has been shown to be a substrate for ABC transporters. Research has indicated that benznidazole can induce the expression of P-glycoprotein (P-gp, ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2), which could potentially lead to increased efflux of the drug itself and other co-administered therapeutic agents.
Furthermore, some benzoxazole-based metal complexes have demonstrated the ability to reverse multidrug resistance in bacteria by inhibiting efflux pumps. nih.gov While benzoxazoles are structurally distinct from benzimidazoles, this finding highlights the potential for heterocyclic compounds to modulate ABC transporter activity.
The potential for benzimidazole derivatives to act as modulators of ABC transporters remains an area of interest. The development of benzimidazole-based compounds that could inhibit the function of these efflux pumps would be a significant advancement in overcoming multidrug resistance in various diseases, including cancer and infectious diseases. Further investigation is required to determine if this compound or its derivatives possess such activity.
Other Molecular Target Interactions (e.g., β-tubulin)
A more established molecular target for the benzimidazole class of compounds is β-tubulin, a key protein component of microtubules. nih.govresearchgate.net Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a proven strategy in cancer chemotherapy and for the action of anthelmintic drugs.
Benzimidazoles are known to bind to the colchicine-binding site on β-tubulin. frontiersin.org This binding event inhibits the polymerization of tubulin dimers into microtubules. The interference with microtubule formation leads to the disruption of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).
The specific affinity and binding characteristics of benzimidazoles to β-tubulin can vary depending on the substituents on the benzimidazole core. For example, molecular docking studies have been employed to predict the binding energies and interactions of various benzimidazole derivatives with β-tubulin. These studies help in understanding the structure-activity relationships that govern the potency of these compounds as tubulin polymerization inhibitors.
Table of Research Findings on Benzimidazole Derivatives and β-Tubulin Interaction:
| Derivative | Organism/Cell Line | Key Findings | Reference |
| Albendazole (B1665689) | Haemonchus contortus | Binds to β-tubulin, with resistance linked to a phenylalanine-to-tyrosine substitution at position 200. | nih.gov |
| Carbendazim | Fungi | Binds to β-tubulin, inhibiting its polymerization. | nih.gov |
| Nocodazole | Various | A well-known microtubule-destabilizing agent that binds to β-tubulin. | nih.gov |
| Thiobenzimidazole derivatives | Renal cancer cells | Some derivatives inhibit c-MET kinase, a different target, but the benzimidazole scaffold is noted for its role in anticancer agents targeting tubulin. | nih.gov |
It is important to reiterate that while the interaction with β-tubulin is a hallmark of the benzimidazole class, specific experimental validation for this compound is necessary to confirm this as its primary mechanism of action.
Preclinical Biological Evaluation of Benzimidazole 6 Thiocarboxamide and Its Derivatives
Anticancer Activity Investigations
The fight against cancer remains a formidable challenge in global healthcare, necessitating the discovery of novel therapeutic agents with improved efficacy and reduced toxicity. nih.gov Benzimidazole (B57391) derivatives have garnered significant interest in this area due to their structural resemblance to endogenous purine (B94841) nucleotides, allowing them to interact with various biological targets implicated in cancer progression. nih.govgoogle.commdpi.com
In Vitro Cytotoxicity and Antiproliferative Assays against Diverse Cancer Cell Lines
A multitude of studies have demonstrated the potent cytotoxic and antiproliferative effects of benzimidazole-6-thiocarboxamide derivatives against a wide array of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of promising anticancer candidates.
One study reported the synthesis of a series of 1-(2-aryl-2-oxoethyl)-2-[(N,N-dimethylamino/pyrrolidinyl/piperidinyl)thiocarbamoyl]benzimidazole derivatives and their subsequent evaluation for anticancer activity. nih.gov The compounds bearing a dimethylamino moiety exhibited notable antitumor activity against A549 human lung carcinoma and C6 rat glioma cell lines. nih.gov Similarly, another investigation into novel bis-benzimidazole derivatives identified compounds 9c, 9g, and 9i as having significant cytotoxic activity, comparable to the standard drug doxorubicin, against lung and breast cancer cell lines. nih.gov
A separate study focused on new benzimidazole derivatives and their effects on MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cells. google.com Compound 5 from this series, a bromo-derivative, displayed significant cytotoxic activity with IC₅₀ values of 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively. google.com Importantly, this compound showed lesser cytotoxicity towards normal HEK-293 human embryonic kidney cells, suggesting a degree of selectivity for cancer cells. google.com
Further research into carboxamide-bearing benzimidazole derivatives identified compounds 10g and 10m as having potent cytotoxicity, particularly against SK-Mel-28 skin cancer cells, with IC₅₀ values ranging from 0.41 to 51.21 μM. nih.gov These compounds also demonstrated a favorable safety profile when tested against non-cancerous human lung epithelial cells. nih.gov
The following interactive table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives:
Interactive Data Table: In Vitro Cytotoxicity of Benzimidazole Derivatives| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | google.com |
| DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | google.com | |
| H69AR (Lung) | 49.9 ± 0.22 µg/mL | google.com | |
| Compound 10g | SK-Mel-28 (Skin) | 0.41–51.21 | nih.gov |
| Compound 10m | SK-Mel-28 (Skin) | 0.41–51.21 | nih.gov |
| se-182 | A549 (Lung) | 15.80 | nih.gov |
| HepG2 (Liver) | 15.58 | nih.gov | |
| Compound 9c | Lung and Breast | Significant | nih.gov |
| Compound 9g | Lung and Breast | Significant | nih.gov |
| Compound 9i | Lung and Breast | Significant | nih.gov |
In Vivo Antitumor Efficacy in Murine Xenograft Models
While in vitro studies provide valuable initial data, in vivo evaluation in animal models is a critical step in assessing the true therapeutic potential of a compound. A novel antitumor agent, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190), a benzimidazole carboxamide derivative, has demonstrated significant antitumor activity in experimental murine tumor systems. researchgate.net
In mice with subcutaneously inoculated Lewis lung carcinoma or B16 melanoma, NC-190 not only inhibited tumor growth but also increased the life span of the animals. researchgate.net The compound was effective through various administration routes, including intraperitoneal, subcutaneous, and intravenous. researchgate.net Notably, in mice with Lewis lung carcinoma, NC-190 significantly inhibited spontaneous lung metastasis by over 90% when administered intravenously. researchgate.net
The following table details the in vivo antitumor efficacy of NC-190 in various murine tumor models:
Interactive Data Table: In Vivo Antitumor Efficacy of NC-190| Tumor Model | Optimal Dose | Outcome | Source |
|---|---|---|---|
| L1210 leukemia | 100 mg/kg, days 1-5 | >280% ILS, 50% 30-day survival | researchgate.net |
| B16 melanoma | 50 mg/kg, days 1-5 | 156% ILS | researchgate.net |
| M5076 reticulum cell sarcoma | 25 mg/kg, days 1, 5, 9, 13 | 98% ILS, 25% 90-day survival | researchgate.net |
| Sarcoma 180 | 50 mg/kg, days 3-10 | >300% ILS, 50% 60-day survival | researchgate.net |
| MH134 hepatoma | 25 mg/kg, days 1-5 | 148% ILS, 25% 60-day survival | researchgate.net |
| Yoshida sarcoma (rats) | 12.5 mg/kg, days 3-10 | 129% ILS, 12.5% 60-day survival | researchgate.net |
| AH130 ascites hepatoma (rats) | 6.3 mg/kg, days 3-10 | >161% ILS, 50% 60-day survival | researchgate.net |
ILS: Increase in Life Span
Hypoxia-Selective Cytotoxicity Assessment
Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. nih.gov Hypoxic tumor cells are notoriously resistant to conventional cancer therapies, making them a critical target for novel drug development. nih.gov One strategy to target these cells is through the use of hypoxia-activated prodrugs (HAPs), which are compounds that are selectively activated to their cytotoxic form under hypoxic conditions. acs.org
While specific studies on the hypoxia-selective cytotoxicity of this compound are not extensively documented in the reviewed literature, the broader class of benzimidazole derivatives has been investigated for its role in targeting hypoxic cancer cells. Research has shown that certain benzimidazole anthelmintics can reduce the levels of hypoxia-inducible factor-1α (HIF-1α), a key protein involved in the cellular response to hypoxia. nih.gov
The development of HAPs often involves incorporating a nitroaromatic group into a molecule, which can be reduced under hypoxic conditions to trigger the release of a cytotoxic agent. acs.org Nitroimidazole-based compounds, for instance, have been explored as bioreductive groups in the design of HAPs. semanticscholar.org Although not directly focused on this compound, this research highlights a potential avenue for its future derivatization and evaluation as a hypoxia-activated anticancer agent.
Antimicrobial Activity Assessments
The emergence of multidrug-resistant pathogens presents a significant threat to public health, driving the search for new antimicrobial agents. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties. mdpi.com
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Derivatives of benzimidazole have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of indole-based pyrido[1,2-a]benzimidazole (B3050246) derivatives showed prominent antibacterial activity against S. typhi. nih.gov Another study on α-aminonitrile based benzimidazole derivatives found that compounds 55 and 56 were potent antibacterial agents with MIC values ranging from 3.9 to 7.8 μg/ml against different bacterial species. nih.gov
Research into benzimidazole-pyrazole hybrids also revealed promising antibacterial activity. Compound 10 from this series showed a very good anti-Gram-positive profile, being equivalent to chloramphenicol (B1208) against B. subtilis (MIC 3.125 μg mL⁻¹), and also exhibited good activity against the Gram-negative bacteria E. coli and P. aeruginosa (MIC 50 μg mL⁻¹).
The following interactive table summarizes the antibacterial activity of selected benzimidazole derivatives:
Interactive Data Table: Antibacterial Activity of Benzimidazole Derivatives| Compound | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| Compound 10 (Benzimidazole-pyrazole hybrid) | B. subtilis | 3.125 | |
| B. thuringiensis | 6.25 | ||
| E. coli | 50 | ||
| P. aeruginosa | 50 | ||
| Compound 16 (Benzimidazole-pyrazole hybrid) | B. subtilis | 62.5 | |
| Compound 55 (α-aminonitrile based) | Various bacteria | 3.9 - 7.8 | nih.gov |
| Compound 56 (α-aminonitrile based) | Various bacteria | 3.9 - 7.8 | nih.gov |
| Compound 6c (Benzimidazole derivative) | E. coli (TolC mutant) | 2 | |
| Compound 78b (Benzothiazole derivative) | S. aureus | 6 µmol L⁻¹ | |
| S. pneumonia | 5 µmol L⁻¹ | ||
| E. coli | 5 µmol L⁻¹ |
Antifungal Activity against Pathogenic Fungi
In addition to their antibacterial effects, benzimidazole derivatives have shown significant promise as antifungal agents. A study on α-aminonitrile based benzimidazole derivatives demonstrated illustrious antifungal activity against C. albicans (MIC = 3.9–7.8 µg/ml), comparable to the reference drug fluconazole. nih.gov
Another investigation synthesized novel pyrazole (B372694) carboxamide derivatives containing a benzimidazole moiety as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. semanticscholar.org Compounds A7 and B11 from this series exhibited potent activity against B. cinerea with EC₅₀ values of 0.79 µg/mL and 0.56 µg/mL, respectively, which is comparable to the commercial fungicide boscalid. semanticscholar.org
The following table presents the antifungal activity of selected benzimidazole derivatives:
Interactive Data Table: Antifungal Activity of Benzimidazole Derivatives| Compound | Fungal Strain | MIC/EC₅₀ (µg/mL) | Source |
|---|---|---|---|
| α-aminonitrile based derivatives | C. albicans | 3.9 - 7.8 | nih.gov |
| Compound A7 (Pyrazole carboxamide derivative) | B. cinerea | EC₅₀ = 0.79 | semanticscholar.org |
| Compound B11 (Pyrazole carboxamide derivative) | B. cinerea | EC₅₀ = 0.56 | semanticscholar.org |
| Compound 4b | C. albicans | Moderate Activity | |
| Compound 4h | C. albicans | Moderate Activity |
Antiviral Activity Assessments
The benzimidazole nucleus is a key structural component in a variety of compounds that have demonstrated significant antiviral properties against a wide range of viruses. nih.govnih.govresearchgate.net
Benzimidazole derivatives have been identified as potent inhibitors of several respiratory viruses. A series of these derivatives demonstrated significant in vitro activity against human respiratory syncytial virus (hRSV). nih.gov For example, the lead compound SRI 29365 was found to have an EC₅₀ of 66 μM. nih.gov The antiviral action of this compound is believed to target the viral G protein, thereby inhibiting viral attachment to host cells. nih.gov
Further studies have explored (thio)semicarbazone-based benzimidazoles, revealing their potential as dual inhibitors of influenza A virus and human coronavirus. semanticscholar.orgmdpi.comnih.gov Certain compounds in this class, specifically those with a 5-thiosemicarbazone and a 2-[(benzotriazol-1/2-yl)methyl]benzimidazole scaffold, have shown anti-RSV activity with EC₅₀ values as low as 2.4 µM, which is comparable to the licensed drug ribavirin. semanticscholar.orgmdpi.com Although their activity against influenza A and coronavirus was weaker, with EC₅₀ values between 25 and 86 µM, these were among the first benzimidazole derivatives reported to be active against coronaviruses. semanticscholar.orgmdpi.com
Computational studies have also suggested that five-membered heterocycle-substituted benzimidazoles could be promising inhibitors of SARS-CoV-2 by targeting its main protease and non-structural proteins. nih.gov Other research has identified benzo[d]thiazole derivatives, which are structurally related to benzimidazoles, as having potent and selective activity against influenza A and B viruses by inhibiting the host cell's heat shock protein 90 (Hsp90). nih.gov Additionally, some polyhydroxyalkyl-benzimidazoles have been found to enhance the multiplication of the influenza B virus. nih.gov
Table 1: Antiviral Activity of Benzimidazole Derivatives against Respiratory Viruses
| Compound/Derivative Class | Virus | Potency (EC₅₀) | Reference |
|---|---|---|---|
| SRI 29365 | Human Respiratory Syncytial Virus (hRSV) | 66 μM | nih.gov |
| 5-thiosemicarbazone-benzimidazole | Human Respiratory Syncytial Virus (hRSV) | 2.4 μM | semanticscholar.orgmdpi.com |
| (Thio)semicarbazone-based benzimidazoles | Influenza A, Human Coronavirus | 25-86 μM | semanticscholar.orgmdpi.com |
| Benzo[d]thiazole derivatives | Influenza A and B | Low micromolar | nih.gov |
Benzimidazole derivatives have shown notable potential as antiviral agents against Human Immunodeficiency Virus (HIV) and hepatitis viruses. researchgate.net A benzamide (B126) derivative, AH0109, demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 0.7 μM in CD4(+) C8166 T cells. nih.gov This compound was found to inhibit both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Importantly, AH0109 was effective against HIV-1 strains resistant to commonly used antiretroviral drugs like zidovudine, lamivudine, nevirapine, and raltegravir. nih.gov
In the context of hepatitis B virus (HBV), a series of novel benzimidazole derivatives exhibited strong antiviral activity with low cytotoxicity. nih.gov Two compounds, 12a and 12b, were particularly promising, with IC₅₀ values of 0.9 μM and 0.7 μM, respectively, and high selectivity indices. nih.gov Benzamide derivatives have also been identified as a unique class of HBV capsid assembly modulators. nih.gov Furthermore, some benzimidazole compounds have been identified as novel nucleocapsid inhibitors that can effectively block the assembly of the HBV core protein and viral replication. google.com
The benzimidazole scaffold is recognized for its role in developing agents with a wide range of biological activities, including antiviral properties against numerous viruses. nih.govresearchgate.net Research has demonstrated the efficacy of benzimidazole derivatives against both DNA and RNA viruses. semanticscholar.org
Studies have shown that certain benzimidazole derivatives are active against a variety of unrelated viruses, including poliovirus and influenza virus. semanticscholar.org The antiviral activity of these compounds is often dependent on the specific substitutions on the benzimidazole ring. researchgate.net For example, N-glycosides of benzimidazoles, particularly those with a ribofuranose moiety, have shown significant inhibitory activity against influenza virus multiplication. semanticscholar.org The substitution pattern on the benzene (B151609) ring of the benzimidazole nucleus has a marked effect on this inhibitory action. semanticscholar.org
The broad-spectrum potential is further highlighted by the investigation of benzimidazole derivatives against a panel of viruses. For instance, some derivatives have been tested against human coronavirus, influenza virus, yellow fever virus, Zika virus, and Sindbis virus. researchgate.net This wide-ranging antiviral activity underscores the potential of the benzimidazole core structure in the development of new antiviral therapies. nih.govnih.govresearchgate.net
Antiparasitic Activity Assessments
Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, demonstrating activity against multiple life cycle stages of Plasmodium falciparum. scite.aiup.ac.za Several studies have screened these derivatives for their efficacy against the asexual blood stages of the parasite, which are responsible for the symptoms of malaria, as well as the transmissible gametocyte stages. scite.aiup.ac.za
In one study, 54 benzimidazole derivatives showed submicromolar activity against the asexual blood stages of P. falciparum, with six of these compounds having an IC₅₀ of less than 100 nM without significant toxicity to mammalian cells. scite.ai Notably, some of these compounds also displayed nanomolar potency against gametocytes, with two being active against early-stage gametocytes and two against late-stage gametocytes. scite.ai The lead compound from this study was able to reduce malaria transmission by 72% in an in vivo mosquito feeding model. scite.ai
Another study focusing on pyridobenzimidazole (PBI) analogues found 23 compounds with an IC₅₀ below 500 nM against the asexual blood stages, with the two most potent, PBI.109 and PBI.120, having IC₅₀ values of 54 nM and 74 nM, respectively. up.ac.za
Research into the structure-activity relationship of benzimidazole derivatives has indicated that substitutions on the benzimidazole ring play a crucial role in their antiplasmodial activity. malariaworld.orgnih.gov For example, electron-donating groups on ring A, such as a methyl group at position 5, or even better, 5,6-dimethyl, are preferred. malariaworld.orgnih.gov Two specific molecules, designated as 1 and 33, showed antiplasmodial activity in the high nanomolar range against a chloroquine-sensitive strain of P. falciparum and were found to act via a mechanism different from that of chloroquine. malariaworld.orgnih.gov
While some benzimidazoles like albendazole (B1665689) have shown variable and pH-dependent activity, others like omeprazole (B731) have demonstrated a broader stage-specific profile, being effective against trophozoites, schizonts, and ring forms of the parasite. nih.gov
**Table 2: Antimalarial Activity of Benzimidazole Derivatives against *Plasmodium falciparum***
| Compound/Derivative Class | Parasite Stage | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Benzimidazole Derivatives (6 compounds) | Asexual Blood Stage | < 100 nM | scite.ai |
| PBI.109 | Asexual Blood Stage | 54 nM | up.ac.za |
| PBI.120 | Asexual Blood Stage | 74 nM | up.ac.za |
| Compound 1 | Chloroquine-sensitive strain | High nanomolar | malariaworld.orgnih.gov |
| Compound 33 | Chloroquine-sensitive strain | High nanomolar | malariaworld.orgnih.gov |
| Omeprazole | Trophozoites, Schizonts, Ring forms | 2-4 x 10⁻⁵ mol/L | nih.gov |
Anti-trypanosomal Activity (Trypanosoma brucei)
The benzimidazole scaffold has been identified as a promising starting point for the development of new therapeutic agents against Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei. nih.gov The cysteine protease rhodesain, which is crucial for the parasite's survival, has been a key target for inhibitors. nih.gov Research has demonstrated that a series of benzimidazole-based compounds act as noncovalent competitive inhibitors of rhodesain, exhibiting micromolar activity against Trypanosoma brucei brucei. nih.gov
One study evaluated forty benzimidazoles for their activity against rhodesain, revealing structure-activity relationships that can guide the design of more potent and selective inhibitors. The most effective compounds in this series displayed inhibitory constants (Ki) in the sub-micromolar range against rhodesain and demonstrated trypanocidal activity. nih.gov The structural similarities between the trypanosomal proteases, cruzain from Trypanosoma cruzi and rhodesain from Trypanosoma brucei, have allowed for the exploration of inhibitor classes with activity against both enzymes. nih.gov
While these findings highlight the potential of the benzimidazole core in anti-trypanosomal drug discovery, specific data on the activity of this compound against Trypanosoma brucei is not extensively detailed in the currently available literature. Further studies are required to elucidate the specific anti-trypanosomal efficacy of this particular derivative.
Antiprotozoal and Anthelmintic Potential
Benzimidazole derivatives are a well-established class of anthelmintic agents used in both human and veterinary medicine. researchgate.net Their broad spectrum of activity has prompted ongoing research into novel derivatives with enhanced efficacy. derpharmachemica.com Some benzimidazoles have also demonstrated activity against certain protozoan parasites. nih.gov
In the context of anthelmintic activity, a study investigating benzimidazole and aminoalcohol derivatives identified compounds with significant in vitro effects against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov One particular benzimidazole derivative, designated as BZ6, was found to be highly effective against the adult stage of H. polygyrus, achieving 100% killing at a concentration of 10 µM with an IC50 value of 5.3 µM. nih.gov Another derivative, BZ12, showed potent activity against the adult stage of T. muris, with an IC50 of 8.1 µM. nih.gov
Regarding antiprotozoal activity, selected benzimidazole derivatives have shown in vitro efficacy against Trichomonas vaginalis and Giardia lamblia. nih.gov Mebendazole, flubendazole, and fenbendazole (B1672488) were particularly potent against both parasites, with 50% inhibitory concentrations ranging from 0.005 to 0.16 µg/ml. nih.gov The mechanism of action in helminths is often linked to the inhibition of tubulin polymerization, and the susceptibility of protozoa may be correlated with specific residues in the β-tubulin sequence. nih.gov
While the broader class of benzimidazoles shows significant antiprotozoal and anthelmintic potential, specific preclinical data for this compound in these applications is not yet widely available.
Table 1: In Vitro Anthelmintic Activity of Selected Benzimidazole Derivatives
| Compound | Target Parasite | Stage | IC50 (µM) | % Mortality (at 10 µM) |
| BZ6 | Heligmosomoides polygyrus | Adult | 5.3 | 100% |
| BZ6 | Trichuris muris | Adult | >10 | 17% |
| BZ12 | Trichuris muris | Adult | 8.1 | 81% |
| BZ12 | Heligmosomoides polygyrus | Adult | >10 | 53% |
Data sourced from a study on benzimidazole and aminoalcohol derivatives. nih.gov
Other Therapeutic Applications in Preclinical Models
Anti-inflammatory Efficacy
The benzimidazole nucleus is a recognized pharmacophore in the design of anti-inflammatory agents. nih.gov Derivatives of this scaffold have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). researchgate.netresearchgate.net
Preclinical studies have demonstrated the anti-inflammatory potential of various benzimidazole derivatives in both in vitro and in vivo models. For instance, a study on 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone, a benzimidazole derivative, showed a significant reduction in paw edema in a carrageenan-induced inflammation model in rats. atjls.com This effect was comparable to the standard anti-inflammatory drug piroxicam. atjls.com The study also reported a decrease in the levels of pro-inflammatory cytokines TNF-α and IL-6, as well as prostaglandin (B15479496) E2 (PGE2). atjls.com
Another study synthesized a series of 2-substituted benzimidazole derivatives and evaluated their anti-inflammatory and analgesic activities. researchgate.net Several of these compounds exhibited good anti-inflammatory activity in the carrageenan-induced rat paw edema model, suggesting their mechanism of action may involve the inhibition of prostaglandin synthesis. researchgate.net
While the anti-inflammatory potential of the benzimidazole scaffold is well-documented, specific and detailed research findings on the anti-inflammatory efficacy of this compound are not extensively covered in the available literature.
Antioxidant Potential and Reactive Oxygen Species Scavenging
The ability of benzimidazole derivatives to act as antioxidants and scavenge reactive oxygen species (ROS) has been a subject of interest in medicinal chemistry. rsc.orgimist.ma Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov
Several studies have evaluated the antioxidant capacity of novel benzimidazole derivatives. One such study focused on a range of benzimidazole-2-carboxamides and found that a trihydroxy-substituted derivative was a potent antioxidant, significantly more so than the reference compound butylated hydroxytoluene (BHT) in both DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov This compound also demonstrated antioxidant activity within tumor cells. nih.gov
Another investigation into pyrazole benzimidazolone derivatives identified compounds with excellent antioxidant activity. nih.gov Specifically, compounds 5c, 6b, and 6c exhibited low IC50 values in a total antioxidant capacity (TAC) assay, indicating strong radical scavenging potential. nih.gov The antioxidant mechanism of some benzimidazoles is thought to involve hydrogen atom transfer from the amide group in nonpolar media and proton transfer in polar environments. imist.ma
Although the benzimidazole scaffold shows promise for developing antioxidant agents, specific data on the antioxidant potential and ROS scavenging capabilities of this compound are limited in the current scientific literature.
Table 2: Antioxidant Activity of Selected Pyrazole Benzimidazolone Derivatives
| Compound | Total Antioxidant Capacity (IC50 µM) |
| 5c | 14.00 ± 0.14 |
| 6b | 12.47 ± 0.02 |
| 6c | 12.82 ± 0.10 |
| Ascorbic Acid (Standard) | 88.12 ± 0.23 |
| BHT (Standard) | 31.76 ± 1.22 |
Data represents the concentration required for 50% inhibition in a total antioxidant capacity assay. nih.gov
Antitubercular Activity (Mycobacterium tuberculosis)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.gov The benzimidazole nucleus has been identified as a "privileged substructure" in medicinal chemistry and has been explored for its potential against this pathogen. nih.govnih.gov
Several studies have reported the synthesis and evaluation of novel benzimidazole derivatives with promising antimycobacterial activity. In one study, a series of novel benzimidazoles were screened against M. tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov Three of the synthesized compounds displayed significant activity, with minimum inhibitory concentrations (MICs) of less than 0.2 µM. nih.gov The most active compound in this series, a 2,5-disubstituted benzimidazole derivative, had an MIC of 0.112 µM against the H37Rv strain. nih.gov
The proposed mechanisms of action for the antitubercular effects of benzimidazoles include the inhibition of nucleic acid and protein biosynthesis by acting as structural isosteres of purines, and the inhibition of bacterial topoisomerases. nih.gov While these findings underscore the potential of the benzimidazole scaffold in developing new anti-TB drugs, specific data on the antitubercular activity of this compound is not extensively available in the current literature.
Table 3: Antimycobacterial Activity of a Selected Benzimidazole Derivative
| Compound | M. tuberculosis H37Rv MIC (µM) | INH-Resistant M. tuberculosis MIC (µM) |
| 5g | 0.112 | 6.12 |
Compound 5g is ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate. nih.gov
Neuroprotective Effects (e.g., Alzheimer's Disease Models)
The potential of benzimidazole derivatives to exert neuroprotective effects has been investigated in the context of neurodegenerative disorders such as Alzheimer's disease. mdpi.comresearchgate.net The multifactorial nature of these diseases has led to the exploration of multi-target agents, and the benzimidazole scaffold has shown promise in this area. nih.govnih.gov
One area of investigation has been the inhibition of cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine. A study on benzimidazole-carbamates identified a compound (11d) that selectively inhibited butyrylcholinesterase (BChE) and demonstrated neuroprotective effects in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide. nih.gov This compound was effective at a very low dose, suggesting that selective BChE inhibition can lead to neuroprotection. nih.gov
Other neuroprotective mechanisms of benzimidazole derivatives include the modulation of autophagy and the inhibition of neuroinflammation. mdpi.comnih.gov For instance, some derivatives have been shown to suppress the expression of pro-inflammatory factors like TNF-α and IL-6 by inhibiting the NLRP3 inflammasome. nih.gov In animal models, these compounds reduced ethanol-induced neuronal toxicity and memory impairment. nih.gov
While the benzimidazole scaffold is a promising platform for the development of neuroprotective agents, specific preclinical studies on the neuroprotective effects of this compound in Alzheimer's disease or other neurodegenerative models are not yet widely reported.
Computational and Chemoinformatic Studies of Benzimidazole 6 Thiocarboxamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov This method is crucial for understanding how benzimidazole (B57391) derivatives, including Benzimidazole-6-thiocarboxamide, might exert their biological effects. Studies on various benzimidazole derivatives show successful docking into the active sites of numerous enzymes, revealing potential mechanisms of action. nih.govnih.gov For instance, docking studies on benzimidazole-thiadiazole hybrids against Candida species' 14-α demethylase and benzimidazole-triazole hybrids against DNA gyrase B have demonstrated strong binding affinities, supporting their potential as antimicrobial agents. nih.govconsensus.app
The analysis of the binding mode within the active site of a target protein is fundamental to understanding a compound's inhibitory potential. For benzimidazole derivatives, docking studies frequently reveal that the molecule orients itself to engage with key residues in the target's active site. nih.govnih.gov In studies involving human Peroxiredoxin 5, pyrazole (B372694) benzimidazolone derivatives were shown to fit within the active site, indicating their potential as antioxidants. nih.gov Similarly, when docked against the DNA gyrase B enzyme, hybrid compounds bearing benzimidazole and triazole moieties firmly occupied the active site pockets, suggesting a mechanism for DNA inhibition. nih.gov The binding energy, a measure of the affinity between the ligand and the target, is a key output of these simulations. For example, certain benzimidazole derivatives have shown binding energies ranging from -7.11 kcal/mol to -8.50 kcal/mol when docked with beta-tubulin. nih.gov
Table 1: Example of Binding Energies for Benzimidazole Derivatives Against Various Targets
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | -8.50 | nih.gov |
| Benzimidazole-triazole hybrid (6b) | DNA Gyrase B | -9.8 | nih.gov |
| Thieno[2,3-d]pyrimidine-benzimidazole hybrid | TrmD | -8.2 | mdpi.com |
| Pyrazole benzimidazolone (5c) | Human Peroxiredoxin 5 | -7.6 | nih.gov |
The stability of the ligand-target complex is determined by a network of intermolecular interactions. For aromatic heterocyclic compounds like benzimidazoles, hydrogen bonds and π-stacking are paramount. nih.govrsc.org Hydrogen bonds often form between the nitrogen atoms of the benzimidazole ring or amide groups and amino acid residues in the protein's active site, such as Asp, Thr, and Arg. nih.govnih.gov For example, a benzimidazole-triazole derivative was found to form a hydrogen bond with the Asp49 residue of DNA gyrase B at a distance of 2.40 Å. nih.gov
Pi-stacking (π-π) and pi-alkyl interactions are also critical, occurring between the aromatic benzimidazole ring system and aromatic amino acid residues like Phenylalanine (PHE) or Tyrosine (TYR). nih.govrsc.org These interactions contribute significantly to the binding affinity and orientation of the ligand. nih.gov Hirshfeld surface analysis and single-crystal X-ray diffraction are powerful techniques used to visualize and quantify these noncovalent forces, confirming the importance of C–H⋯N, C–H⋯π, and π–π stacking in the solid-state structures of benzimidazole derivatives. rsc.orgnih.gov
Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to understand the conformational changes that may occur. nih.govnih.gov By calculating metrics like the root-mean-square deviation (RMSD) and root mean square flexibility (RMSF), researchers can evaluate the stability of the compound in the active site. nih.gov For instance, a 100 ns MD simulation was conducted on pyrazole benzimidazolone derivatives complexed with human Peroxiredoxin 5 to confirm the stability of the docked system. nih.gov Such simulations have also been used to test the stability of benzimidazole-thiadiazole hybrids with the CYP51 enzyme, providing further confidence in the docking results. consensus.app
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The journey of a drug through the body is described by its ADME properties. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico tools like SwissADME and ProTOX II are frequently used to estimate the pharmacokinetic profiles of benzimidazole derivatives. nih.govpherobase.com These predictions assess parameters governed by Lipinski's "rule of five" and Veber's rule, which relate to a compound's potential for oral bioavailability. researchgate.net Studies on various benzimidazole derivatives have shown that many comply with these rules, suggesting good drug-likeness and potential for intestinal absorption. nih.govresearchgate.net For example, an ADME analysis performed on certain benzimidazole derivatives indicated they belong to the class of moderately soluble compounds with predicted binding to plasma proteins. nih.gov
Table 2: Sample In Silico ADME Predictions for a Benzimidazole Derivative
| Property | Predicted Value/Class | Reference |
|---|---|---|
| Gastrointestinal Absorption | High | nih.govresearchgate.net |
| Blood-Brain Barrier Permeant | No | nih.govresearchgate.net |
| Lipinski's Rule Violations | 0 | researchgate.net |
| Solubility Class | Moderately Soluble | nih.gov |
| Bioavailability Score | 0.55 | nih.gov |
Quantum Chemical Calculations (e.g., HOMO-LUMO Energies, Electrostatic Potentials)
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. dergipark.org.tr The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. sciencepub.net For benzimidazole derivatives, the LUMO is often localized on the benzimidazole and any attached phenyl rings, while the HOMO is primarily on the benzimidazole ring itself. dergipark.org.tr A smaller HOMO-LUMO gap generally implies higher chemical reactivity. sciencepub.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. dergipark.org.tr For benzimidazole derivatives, the red regions (most negative potential) are typically localized on the benzimidazole ring, indicating these are the likely sites for electrophilic attack. dergipark.org.tr
Virtual Screening and Library Design for Novel this compound Analogues
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach can be based on the ligand's shape and chemical features (ligand-based) or the structure of the target's binding site (structure-based). biointerfaceresearch.com Given a lead compound like this compound, virtual screening can be employed to discover novel analogues with potentially improved activity or pharmacokinetic properties from vast "make-on-demand" libraries containing billions of compounds. nih.gov By designing a focused library of analogues based on the benzimidazole scaffold, researchers can efficiently explore the structure-activity relationship (SAR) to develop more potent and selective inhibitors for specific biological targets. nih.govnih.gov
Advanced Research Directions and Future Perspectives for Benzimidazole 6 Thiocarboxamide
Design and Synthesis of Hybrid Molecules Incorporating the Benzimidazole-6-thiocarboxamide Scaffold
A prominent strategy in modern drug discovery is the creation of molecular hybrids, which involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. orientjchem.org This approach can also help overcome drug resistance. nih.gov For the this compound scaffold, this means attaching other known active moieties to its core structure.
Research on related benzimidazole (B57391) structures has demonstrated the success of this approach. For instance, hybrids of benzimidazole and pyrazole (B372694) have been synthesized and shown to possess significant anti-inflammatory and anticancer activities. nih.govacs.org Similarly, combining the benzimidazole nucleus with a 1,2,3-triazole moiety has resulted in potent antiproliferative effects against various cancer cell lines. researchgate.net The synthesis of these hybrids often involves multi-step reactions, including condensation, cyclization, and Knoevenagel reactions, to link the different heterocyclic systems. nih.gov
Future research will likely focus on designing and synthesizing novel hybrids of this compound with other pharmacologically active scaffolds to explore new therapeutic possibilities.
Table 1: Examples of Benzimidazole-Based Hybrid Molecules and Their Activities
| Benzimidazole Core | Hybridized Moiety | Target/Activity | Reference(s) |
|---|---|---|---|
| Benzimidazole | Pyrazole | Anti-inflammatory, Anticancer (Pancreatic) | nih.govacs.org |
| Benzimidazole | 1,2,3-Triazole | Anticancer (Non-small cell lung cancer) | researchgate.net |
| Benzimidazole | Thiazolidinone | Anticancer (Colon cancer) | nih.gov |
Development of Multi-Targeting Agents for Complex Diseases
Complex diseases such as cancer often involve multiple pathological pathways, rendering single-target drugs less effective due to resistance and pathway redundancy. researchgate.net The development of multi-targeting agents, which can modulate several biological targets simultaneously, is a promising strategy to combat such diseases. researchgate.netresearchgate.net The benzimidazole scaffold is particularly well-suited for this purpose, as its derivatives are known to interact with a wide range of biological targets. researchgate.net
For example, certain benzimidazole derivatives have been identified as inhibitors of multiple kinases, such as EGFR and VEGFR, or as dual inhibitors of topoisomerase and tubulin polymerization. researchgate.netnih.gov The compound dovitinib, which features a benzimidazolyl-quinolinone core, and AT9283 are examples of multi-targeting kinase inhibitors that have shown potent activity. researchgate.netresearchgate.net The ability to hit multiple targets can lead to synergistic therapeutic effects and a lower likelihood of developing resistance. biotech-asia.org
Future efforts will likely involve the rational design of this compound derivatives that are optimized to interact with specific combinations of targets relevant to diseases like cancer or inflammatory disorders.
Table 2: Selected Multi-Targeting Benzimidazole Derivatives
| Compound/Scaffold | Biological Targets | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Dovitinib (TKI258) | Kinases (e.g., FGFR, VEGFR) | Anticancer | researchgate.net |
| AT9283 | Kinases (e.g., Aurora, JAK) | Anticancer | researchgate.netresearchgate.net |
| 2-Arylbenzimidazoles | EGFR, VEGFR, PDGFR | Anticancer | researchgate.net |
Exploration of Novel Biological Targets for Therapeutic Intervention
While benzimidazoles have been extensively studied for their effects on well-established targets like tubulin and DNA topoisomerases, ongoing research is uncovering novel biological targets for these compounds. nih.govnih.govnih.gov Identifying new targets opens up possibilities for treating different diseases and understanding new mechanisms of action.
Recent studies have shown that benzimidazole derivatives can act as epigenetic modulators by inhibiting enzymes like histone deacetylases (HDACs) and protein arginine methyltransferases (PRMTs), which are implicated in cancer development and progression. rsc.org In the realm of infectious diseases, novel benzimidazole hybrids have been found to inhibit lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal cell membrane biosynthesis pathway, demonstrating potent antifungal activity. nih.govrsc.org Further exploration has identified targets for anti-inflammatory action, including cyclooxygenase (COX) enzymes, and various receptors and proteins involved in the inflammation cascade. researchgate.netnih.gov
The this compound scaffold represents a promising starting point for screening against a wide array of emerging biological targets to unlock new therapeutic applications.
Table 3: Novel Biological Targets for Benzimidazole Derivatives
| Target Class | Specific Target Example | Associated Disease(s) | Reference(s) |
|---|---|---|---|
| Epigenetic Enzymes | Histone Deacetylases (HDACs), PRMT5 | Cancer | rsc.org |
| Fungal Enzymes | Lanosterol 14α-demethylase | Fungal Infections | nih.govrsc.org |
| Inflammatory Enzymes | Cyclooxygenase (COX), 5-Lipoxygenase | Inflammation, Pain | researchgate.netnih.gov |
Strategies to Mitigate Drug Resistance Development in Microbial and Cancer Therapies
The emergence of drug resistance is a critical obstacle in the long-term efficacy of both antimicrobial and anticancer therapies. biotech-asia.orgnih.gov Benzimidazole-based drugs are not immune to this challenge. In cancer, resistance can arise from mechanisms such as the increased efflux of the drug by proteins like P-glycoprotein or through mutations in the target protein, such as tubulin, which prevent the drug from binding effectively. biotech-asia.org
Several strategies are being explored to circumvent or overcome resistance. One approach is the development of new benzimidazole derivatives with novel mechanisms of action that can bypass existing resistance pathways. biotech-asia.org Another key strategy is the use of combination therapies, where a benzimidazole compound is administered alongside other drugs that target different pathways, creating a multi-pronged attack that is harder for cells to overcome. biotech-asia.org Furthermore, inhibitors of epigenetic targets like PRMTs have been shown to re-sensitize resistant cancer cells to other therapies. rsc.org For microbial resistance, designing hybrid molecules that inhibit multiple essential enzymes simultaneously is a promising tactic. nih.gov
For this compound, future research will need to proactively address potential resistance by exploring its use in combination regimens and by designing second-generation derivatives that maintain activity against resistant cell lines or pathogens.
Application of Artificial Intelligence and Machine Learning in this compound Discovery
The application of these in silico methods will undoubtedly accelerate the journey of this compound from a chemical entity to a potential therapeutic agent. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzimidazole-6-thiocarboxamide, and what experimental precautions are critical?
- Methodology : A common approach involves coupling reactions between carboxylic acid derivatives and amines. For example, 2-acetamidobenzo[d]thiazole-6-carboxylic acid can be coupled with primary amines using triethylamine as a base in anhydrous solvents like dimethylacetamide .
- Safety : Strict adherence to protocols is essential. Use protective gear (gloves, masks, goggles), work in fume hoods, and avoid skin contact. Post-experiment waste must be segregated and handled by certified disposal services to mitigate environmental risks .
Q. How should researchers characterize this compound post-synthesis?
- Analytical Techniques :
- Purity : Thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) to monitor reaction progress.
- Structural Confirmation : Use H/C NMR to verify substituent positions and functional groups. For example, peaks near δ 8.0–8.5 ppm in H NMR often indicate aromatic protons in benzimidazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 269.9928 [MH], Δ < 2 ppm) .
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective for recrystallizing carboxamide-substituted heterocycles. For derivatives with low solubility, gradient cooling (80°C → 4°C) improves crystal formation .
Advanced Research Questions
Q. How can synthesis yields of this compound analogs be optimized, and what factors contribute to variability?
- Key Variables :
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation, which can increase yields from 20% to >50% compared to direct acid-amine reactions .
- Steric Effects : Bulky substituents on the benzimidazole core may reduce yields (e.g., 10% yield for succinamide derivatives vs. 30% for picolinic acid analogs) .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Case Study : If NMR signals overlap (e.g., aromatic protons in benzimidazole vs. benzothiazole), use 2D NMR (COSY, HSQC) to differentiate spin systems. For instance, H-N HMBC can distinguish thiocarboxamide vs. carboxamide groups .
- Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) to confirm assignments .
Q. What strategies enhance the biological activity of this compound derivatives in kinase inhibition studies?
- Structural Modifications :
- Linker Optimization : Introduce alkylene/phenylene spacers (e.g., propyl or pyridinyl groups) between the carboxamide and terminal functionalities to improve target binding. Compound 22 (IC = 7.9 μM against BRAFV600E) uses a 3-(pyridin-2-ylamino)propyl linker .
- Electron-Withdrawing Groups : Fluorine or nitro substituents at the 5-position of the benzimidazole core enhance electrophilicity, improving interactions with kinase active sites .
Data Analysis and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Best Practices :
- Include exact molar ratios (e.g., 1.4 equiv of acid chloride to amine), solvent volumes, and temperature gradients.
- Report failed attempts (e.g., hydrolysis of thiocarboxamide under acidic conditions) to guide troubleshooting .
Q. What statistical methods are appropriate for analyzing biological activity data from this compound assays?
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values. Validate with triplicate experiments and report standard deviations (<15% variability) .
- Structure-Activity Relationships (SAR) : Apply multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, logP) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
